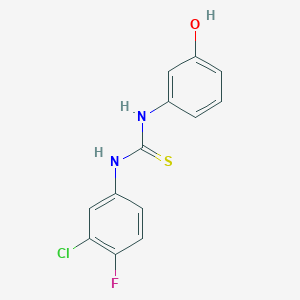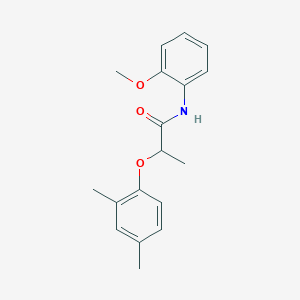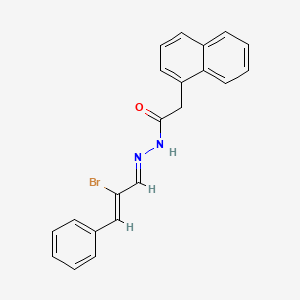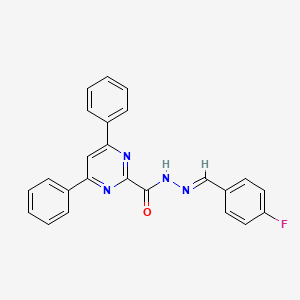![molecular formula C19H22N2O3 B5514051 1-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5514051.png)
1-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quinoline derivatives often involves complex organic reactions. For example, a ligand-free Cu-catalyzed [3 + 2] cycloaddition has been used for the synthesis of pyrrolo[1,2-a]quinolines under mild conditions with air as the sole oxidant, yielding moderate to good product yields (Yang Yu et al., 2016). Similarly, the oxidation of various pyrrolo[3,2,1-ij]quinoline-1,2-diones with m-chloroperbenzoic acid has led to the formation of 1,3-oxazino[5,4,3-ij]quinolin-1,3-diones, showcasing the versatility in synthesizing quinoline derivatives (S. Medvedeva et al., 2022).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by their fused ring systems, which contribute to their complex chemical behavior. For instance, Diels-Alder reactions with N-acyliminium cations have been utilized to synthesize pyrrolo- and pyrrolidino[1,2-a]quinolin-1-ones, indicating the structural diversity achievable within this compound class (Wei Zhang et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives engage in a variety of chemical reactions, reflecting their chemical properties. For example, the intramolecular attack of oxygen in substituted pyrrolo[1,2-a]quinolines leads to novel structures like furo[3,4-b]pyrrolo[1,2-a]quinoline-6a(7H)-carbonitriles, showcasing their reactive versatility (W. Verboom et al., 2010). Additionally, tetrazolo[1,5-a]quinoline derivatives have been synthesized through a four-component reaction, demonstrating the complexity of reactions quinoline compounds can undergo (Tooran Aghaalizadeh et al., 2018).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Facile Synthesis of Pyrroloquinoline Derivatives : A method for preparing ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates via condensation of ethyl azidoacetate with 4-formylquinolines was developed, demonstrating the compound's role in synthesizing novel chemical structures (P. Molina, M. Alajarín, P. Sánchez-Andrada, 1993).
- Ligand-free Cu-catalyzed Cyclization : The compound's framework was utilized in a ligand-free Cu-catalyzed [3 + 2] cycloaddition, highlighting its potential in creating pyrroloquinoline structures using a "one-pot" synthesis approach (Yang Yu et al., 2016).
Applications in Catalysis
- Catalysts for Water Oxidation : A study on iron complexes with square planar tetradentate polypyridyl-type ligands, related to the compound's structural family, explored their use as catalysts for water oxidation, indicating the potential for energy-related applications (Lanka D. Wickramasinghe et al., 2015).
Photovoltaic and Electronic Applications
- Photovoltaic Properties : Research into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, similar in structural complexity to the compound , revealed their potential in fabricating organic–inorganic photodiode devices, suggesting applications in solar energy conversion and electronic devices (H. Zeyada et al., 2016).
Chemical Sensing
- Fluorescent Chemosensor for Zn(2+) : A fluorescent sensor incorporating a quinoline group, akin to the structure of the compound of interest, demonstrated selectivity for Zn(2+) ions, underscoring the compound's utility in environmental monitoring and bioimaging (Pengxuan Li et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-oxo-2-(2,2,4,7-tetramethylquinolin-1-yl)ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12-5-6-14-13(2)10-19(3,4)21(15(14)9-12)18(24)11-20-16(22)7-8-17(20)23/h5-6,9-10H,7-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAJBCWDQHKPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2C(=O)CN3C(=O)CCC3=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl]pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5513970.png)

![3-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5513989.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B5513996.png)

![9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5514017.png)
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5514025.png)
![2,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5514030.png)
![2-[1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-1-methyl-1H-benzimidazole](/img/structure/B5514039.png)
![1-(3-{[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]carbonyl}phenyl)ethanone](/img/structure/B5514043.png)

![7-(1,1-dioxidothiomorpholin-4-yl)-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514052.png)
![(1R*,3S*)-7-[4-(2-thienyl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5514062.png)
